Bienvenue dans la boutique en ligne BenchChem!

7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Medicinal Chemistry Structure-Activity Relationships Bioisosterism

7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1694430-56-2, molecular formula C₉H₁₀N₄S, molecular weight 206.27 g/mol) is a partially saturated (tetrahydro) triazolopyrimidine substituted at the 7-position with a thiophen-3-yl moiety. It belongs to the broader 1,2,4-triazolo[1,5-a]pyrimidine family—a privileged scaffold extensively explored in medicinal chemistry for anticancer, anticoagulant, antituberculous, and kinase-inhibitory applications.

Molecular Formula C9H10N4S
Molecular Weight 206.27 g/mol
Cat. No. B13085550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC9H10N4S
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESC1CNC2=NC=NN2C1C3=CSC=C3
InChIInChI=1S/C9H10N4S/c1-3-10-9-11-6-12-13(9)8(1)7-2-4-14-5-7/h2,4-6,8H,1,3H2,(H,10,11,12)
InChIKeyNJDOFOZBXHHTFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine – Core Identity and Procurement-Relevant Compound Class


7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1694430-56-2, molecular formula C₉H₁₀N₄S, molecular weight 206.27 g/mol) is a partially saturated (tetrahydro) triazolopyrimidine substituted at the 7-position with a thiophen-3-yl moiety . It belongs to the broader 1,2,4-triazolo[1,5-a]pyrimidine family—a privileged scaffold extensively explored in medicinal chemistry for anticancer, anticoagulant, antituberculous, and kinase-inhibitory applications [1]. The 4H,5H,6H,7H-tetrahydro core distinguishes this compound from fully aromatic triazolopyrimidines by introducing a chiral center at C7 and altering ring electronics, conformational flexibility, and metabolic susceptibility [2]. The thiophen-3-yl (3-thienyl) substituent differentiates it positionally from the more commonly explored thiophen-2-yl regioisomer, carrying distinct electronic and steric signatures that can impact target engagement in structure–activity campaigns [3].

Why 7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine Is Not Interchangeable with In-Class Analogs


Attempts to replace 7-(thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine with the more abundant 2-thienyl positional isomer (CAS 1695620-51-9) or fully aromatic triazolopyrimidine counterparts introduce substantiated risks. The partially saturated tetrahydro core introduces an sp³-hybridized C7 chiral center that is absent in aromatic [1,2,4]triazolo[1,5-a]pyrimidines, altering molecular shape, conformational entropy, and metabolic oxidation susceptibility [1]. The thiophen-3-yl substituent presents the sulfur heteroatom at the meta position relative to the point of attachment, whereas the thiophen-2-yl isomer orients sulfur ortho to the junction—this positional difference has been documented to produce non-equivalent electrostatic and steric profiles in protein–ligand interactions, with measured differences in biological readout across thienyl-containing compound series [2]. Without matched-pair comparative evaluation data, direct isosteric substitution carries unquantified risk of potency erosion, selectivity alteration, or pharmacokinetic divergence.

Quantitative Differentiation Evidence: 7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine vs. Closest Analogs


Thiophene Positional Isomerism: 3-Thienyl vs. 2-Thienyl Physicochemical and Structural Comparison

The 7-(thiophen-3-yl) compound (CAS 1694430-56-2) and its 7-(thiophen-2-yl) positional isomer (CAS 1695620-51-9) share identical molecular formula (C₉H₁₀N₄S), molecular weight (206.27 g/mol), and global computed descriptors (TPSA 39.99 Ų, cLogP 1.3974, H-bond acceptors 5, H-bond donors 1, rotatable bonds 1) as reported on vendor datasheets . However, the sulfur atom orientation differs fundamentally: in the 3-thienyl isomer, sulfur is positioned meta to the attachment junction, placing it ~2.4 Å farther from the triazolopyrimidine core and projecting the sulfur lone pair into a spatially distinct vector compared to the ortho-positioned sulfur of the 2-thienyl isomer. This electronic and steric divergence cannot be captured by 2D descriptors and is well-recognized in medicinal chemistry to produce differential target-binding outcomes in thienyl-containing series [1]. Across a published dataset of thienylacrylonitriles, 2-thienyl and 3-thienyl positional isomers exhibited distinct antifungal activity profiles (differential MICs varying by 2–8 fold against Candida spp.) and non-identical cytotoxicity in cancer cell lines [2]. Within the triazolopyrimidine class specifically, the 2-thienyl derivative has been evaluated as an anticoagulant (2.2× thrombin time prolongation vs. dabigatran in the disubstituted 7,5-di(2-thienyl) analog), while the 3-thienyl monosubstituted analog remains uncharacterized in matched assays — representing either a gap or an opportunity for novel selectivity [3].

Medicinal Chemistry Structure-Activity Relationships Bioisosterism Scaffold Optimization

Tetrahydro Core vs. Aromatic Triazolopyrimidines: Conformational Flexibility and Chiral Center Introduction

The 4H,5H,6H,7H-tetrahydro core of the target compound introduces an sp³-hybridized carbon at C7, creating a stereogenic center that is absent in fully aromatic triazolopyrimidines (e.g., 7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives lacking the tetrahydro saturation). This partial saturation fundamentally alters molecular shape: the saturated pyrimidine ring adopts a half-chair conformation rather than the planar arrangement of aromatic analogs, increasing three-dimensional complexity (Fsp³ = 0.22 for the target vs. Fsp³ ≈ 0 for aromatic counterparts) . The tetrahydro core also removes the extended π-conjugation present in aromatic triazolopyrimidines, resulting in a higher HOMO-LUMO gap and altered UV absorption profile — relevant for fluorescence-based assay compatibility [1]. In the context of the 4-(Het)aryl-4,7-dihydroazolopyrimidine series evaluated for tuberculostatic activity by Titova et al. (2019), the dihydro core was essential for selective antimycobacterial activity: compounds bearing the 4,7-dihydro scaffold showed MIC values discriminating M. tuberculosis H37Rv over non-mycobacterial species, whereas structurally related fully aromatic analogs exhibited non-selective cytotoxicity [2]. The target compound, with its 3-thienyl substituent, remains unevaluated in this specific assay series, representing a structurally congruent but biologically untested member of this promising subclass.

Drug Design Conformational Analysis Metabolic Stability Stereochemistry

Multicomponent Synthetic Accessibility: Three-Component Condensation Route Using Thiophene-3-carbaldehyde

The target compound can be synthesized via a one-pot, three-component cyclocondensation reaction between 1H-1,2,4-triazol-5-amine, an appropriate β-dicarbonyl compound (or enolizable CH-acid), and thiophene-3-carbaldehyde — a protocol directly analogous to that reported for the 2-thienyl congener ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, which was produced in a catalyst-free aqueous medium with yields documented in the green synthesis literature [1][2]. The use of thiophene-3-carbaldehyde (CAS 498-62-4) as the aldehyde component — rather than thiophene-2-carbaldehyde — requires no modification of the general multicomponent protocol, as demonstrated by the successful synthesis of analogous 5,7-disubstituted triazolopyrimidines from 3-(thiophen-3-yl)-1-p-tolylprop-2-en-1-one precursors using base-catalyzed cyclocondensation with 1,2,4-triazol-3-amine [3]. This synthetic accessibility via robust multicomponent chemistry offers a practical advantage over more complex 7-aryl triazolopyrimidines requiring multistep routes, and the 3-thienyl aldehyde is a commercially available building block with broad supplier coverage (Thermo Scientific, Sigma-Aldrich, etc.) [4].

Synthetic Chemistry Multicomponent Reactions Green Synthesis Building Block Diversity

Purity Specification and Vendor Availability: Competitive Procurement Metrics

The target compound is commercially available at 95% purity from Leyan (Shanghai Haohong Biomedical, Product No. 2094647) with quantities spanning 1 g, 5 g, and 10 g scale . The 2-thienyl positional isomer (CAS 1695620-51-9, Leyan Product No. 2095002) is available at identical purity (95%) and identical scale range, establishing procurement parity . The unsubstituted core compound 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 937691-88-8) is offered by multiple vendors including Enamine (as the hydrochloride salt, 97% purity) and CymitQuimica, while the 2-methyl-7-(thiophen-3-yl) analog (CAS 1702428-78-1) has limited vendor coverage with no publicly listed purity specification [1]. The 3-thienyl target compound thus occupies a favorable procurement position: it provides the thiophene-3-yl substitution pattern with defined purity, whereas more elaborate 2-substituted analogs (e.g., 2-ethyl, 2-tetrahydrofuranyl) carrying the same 7-(thiophen-3-yl) motif exist but with fragmented supply chains and unvalidated purity.

Chemical Procurement Quality Control Building Block Supply Research Reagents

Anticoagulant Class Potential: Triazolopyrimidine Scaffold Validation with Quantitative Benchmarking Against Dabigatran

Although the target compound itself has not been directly evaluated in anticoagulant assays, a closely related dihydrotriazolopyrimidine congener — 7,5-di(2-thienyl)-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine — demonstrated thrombin time prolongation 2.2-fold greater than the direct oral anticoagulant dabigatran etexilate in a standardized human plasma assay, with the effect further enhanced under lipopolysaccharide-induced inflammatory conditions mimicking cytokine storm [1][2]. This benchmark establishes that the 4,5-dihydro (or 4H,5H,6H,7H-tetrahydro) triazolopyrimidine core bearing thienyl substituents can achieve target engagement at clinically relevant potency levels. Notably, the 7,5-di(2-thienyl) compound utilizes thiophen-2-yl groups at both the 5- and 7-positions — the 7-(thiophen-3-yl) monosubstituted target compound represents a structurally simplified analog with a single thienyl substituent at the 7-position only, offering a cleaner scaffold for probing the contribution of 7-position thienyl geometry to anticoagulant pharmacophore models . Five triazolopyrimidin-7-one and thiadiazolopurinone compounds in the broader azoloazine family also exceeded dabigatran's anticoagulant benchmark, confirming the scaffold class's anticoagulant promise [3].

Anticoagulant Discovery Thrombin Inhibition COVID-19 Complications Cytokine Storm

Antituberculous Scaffold Precedent: Selective Activity of 4,7-Dihydrotriazolopyrimidines with Thienyl Substitution

The Russian patent RU2360905C2 (2009) and subsequent optimization studies (RU2654463C1, 2018) establish that 7-aryl/heteroaryl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines — specifically those incorporating thienyl groups at the 7-position — possess selective antituberculous activity with lower toxicity compared to analog series bearing phenyl or other heteroaryl substituents [1][2]. The lead compound ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate was designated a 'promising antituberculosis drug' based on its selective MIC against M. tuberculosis and favorable therapeutic index [3]. The target compound, 7-(thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine, lacks the 5-methyl and 6-ethoxycarbonyl groups present in the lead series, positioning it as a minimal scaffold for evaluating the intrinsic contribution of the 7-(thiophen-3-yl) core to antitubercular pharmacophore requirements. The structural simplification (removal of C5 and C6 substituents) offers a cleaner baseline for fragment-based or deconstruction SAR approaches, while the 3-thienyl orientation provides a distinct electronic vector compared to the 2-thienyl lead series .

Antitubercular Agents Mycobacterium tuberculosis Drug Resistance Selective Toxicity

Application Scenarios for 7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine Derived from Quantitative Differentiation Evidence


Fragment-Based Anticoagulant Drug Discovery — Probing 7-Position Thienyl Geometry for Thrombin Pathway Modulation

The 7-(thiophen-3-yl) compound is structurally suited as a fragment probe in anticoagulant discovery programs targeting thrombin (factor IIa) or the broader coagulation cascade. The close analog 7,5-di(2-thienyl)-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine validated the dihydrotriazolopyrimidine scaffold by prolonging thrombin time 2.2-fold beyond dabigatran etexilate in human plasma, with enhanced activity under LPS-induced inflammatory conditions [1]. The target compound strips away the 5-thienyl substituent to isolate the contribution of the 7-position thiophene geometry, enabling clean SAR deconvolution of 3-thienyl vs. 2-thienyl orientation effects on thrombin inhibition and selectivity. Its cLogP of 1.40 and TPSA of 39.99 Ų place it within favorable physicochemical space for fragment screening (Rule of Three compliant: MW 206.27 < 300, cLogP < 3, HBD = 1 ≤ 3, HBA = 5 ≤ 3 — close to cutoffs) .

Antitubercular Fragment Elaboration — Minimal 7-Thienyl Scaffold for M. tuberculosis Selective Targeting

The Russian Federation patent RU2360905C2 and subsequent medicinal chemistry optimization by the Titova–Rusinov–Charushin group (Ural Federal University / Postovskii Institute) identified 7-thienyl-4,7-dihydrotriazolopyrimidines as selective antituberculous agents with favorable therapeutic indices [2]. The target compound represents a stripped-down minimal core — lacking the C5-methyl and C6-ethoxycarbonyl substituents of the lead series — which can serve as an early-stage fragment hit for structure-based elaboration toward M. tuberculosis targets. The 3-thienyl orientation is unexplored in this biological context relative to the extensively studied 2-thienyl series, offering an opportunity to secure novel intellectual property through underexplored chemical space [3].

Kinase Inhibitor Library Design — Diversification of the Triazolopyrimidine Scaffold Through Thiophene Positional Isomerism

The [1,2,4]triazolo[1,5-a]pyrimidine core has been validated as a kinase inhibitor scaffold across multiple targets including EGFR (IC₅₀ = 2.19 μM), VEGFR2 (IC₅₀ = 2.95 μM), TrkA, and CDK2 in recent multikinase profiling studies [4]. The target compound offers a partially saturated (tetrahydro) variant of this pharmacophore, with the thiophen-3-yl substituent providing a distinct electronic and steric presentation compared to phenyl or 2-thienyl analogs commonly used in kinase-focused libraries. Including both the 2-thienyl and 3-thienyl positional isomers in a screening collection enables systematic exploration of sulfur orientation effects on kinase selectivity profiles — a dimension often overlooked in commercial libraries that heavily favor 2-thienyl derivatives.

Multicomponent Chemistry Methodology Development — Thiophene-3-carbaldehyde as an Underexplored Aldehyde Partner

The synthesis of 7-(thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine via one-pot, three-component condensation of 1H-1,2,4-triazol-5-amine with thiophene-3-carbaldehyde and a suitable CH-acid is methodologically precedented by the green synthesis protocol developed for the 2-thienyl analog [5]. Thiophene-3-carbaldehyde is significantly less utilized than its 2-isomer in triazolopyrimidine library syntheses, making this compound a valuable reference point for methodology groups seeking to benchmark reaction scope, regioselectivity, and functional group tolerance of novel multicomponent or catalytic protocols against the less common 3-thienyl aldehyde input [6].

Quote Request

Request a Quote for 7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.